molecular formula C14H18N4O3 B13435743 Benomyl-d4 (benzimidazole-4,5,6,7-d4)

Benomyl-d4 (benzimidazole-4,5,6,7-d4)

Cat. No.: B13435743
M. Wt: 294.34 g/mol
InChI Key: RIOXQFHNBCKOKP-KDWZCNHSSA-N
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Description

Benomyl-d4 (benzimidazole-4,5,6,7-d4) is an isotopically labeled compound with the molecular formula C14H18N4O3. It is a derivative of benomyl, a well-known fungicide, and is used primarily in scientific research due to its stable isotope labeling. This compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the benzimidazole ring, making it useful for various analytical and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benomyl-d4 (benzimidazole-4,5,6,7-d4) typically involves the incorporation of deuterium into the benzimidazole ring. One common method is the deuteration of benzimidazole using deuterated reagents under specific reaction conditions. The process may involve the use of deuterated solvents and catalysts to achieve the desired isotopic labeling.

Industrial Production Methods

Industrial production of Benomyl-d4 (benzimidazole-4,5,6,7-d4) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required isotopic purity standards. The production is carried out under controlled conditions to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Benomyl-d4 (benzimidazole-4,5,6,7-d4) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: The benzimidazole ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

Benomyl-d4 (benzimidazole-4,5,6,7-d4) has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.

    Biology: Employed in metabolic studies to trace the pathways and interactions of benzimidazole derivatives in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of benzimidazole-based drugs.

    Industry: Applied in the development and testing of new fungicides and other agricultural chemicals.

Mechanism of Action

The mechanism of action of Benomyl-d4 (benzimidazole-4,5,6,7-d4) is similar to that of benomyl. It exerts its effects by interfering with the microtubule formation in fungal cells, leading to the inhibition of cell division and growth. The molecular targets include tubulin proteins, which are essential for the formation of microtubules. The deuterium labeling allows for detailed studies of these interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Benomyl: The parent compound, widely used as a fungicide.

    Carbendazim: Another benzimidazole derivative with similar antifungal properties.

    Thiophanate-methyl: A related compound that also acts as a fungicide.

Uniqueness

Benomyl-d4 (benzimidazole-4,5,6,7-d4) is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various studies, making it a valuable tool in scientific research.

Properties

Molecular Formula

C14H18N4O3

Molecular Weight

294.34 g/mol

IUPAC Name

methyl N-[1-(butylcarbamoyl)-4,5,6,7-tetradeuteriobenzimidazol-2-yl]carbamate

InChI

InChI=1S/C14H18N4O3/c1-3-4-9-15-13(19)18-11-8-6-5-7-10(11)16-12(18)17-14(20)21-2/h5-8H,3-4,9H2,1-2H3,(H,15,19)(H,16,17,20)/i5D,6D,7D,8D

InChI Key

RIOXQFHNBCKOKP-KDWZCNHSSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])N=C(N2C(=O)NCCCC)NC(=O)OC)[2H])[2H]

Canonical SMILES

CCCCNC(=O)N1C2=CC=CC=C2N=C1NC(=O)OC

Origin of Product

United States

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